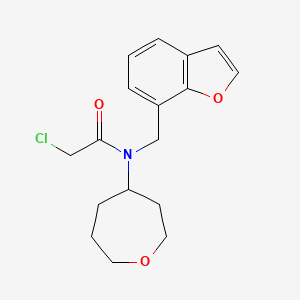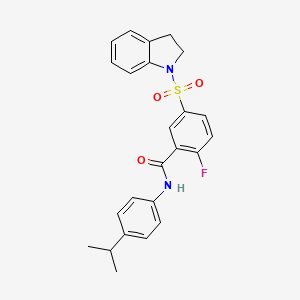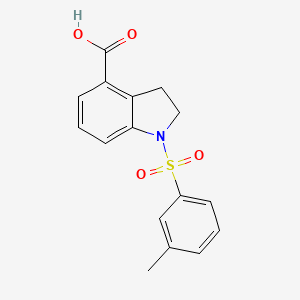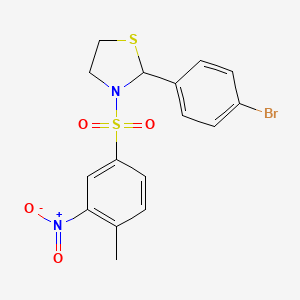
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a benzene ring substituted with a but-3-en-1-yl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(But-3-en-1-yl)benzene. One common method is the reaction of 4-(But-3-en-1-yl)benzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition or side reactions. The general reaction scheme is as follows:
C6H5CH2CH2CH=CH2+ClSO3H→C6H4(CH2CH2CH=CH2)SO2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The but-3-en-1-yl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Epoxides or Alcohols: Formed by the oxidation of the but-3-en-1-yl group.
Scientific Research Applications
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to form sulfonamide linkages, which are common in many pharmaceuticals.
Material Science: Utilized in the preparation of sulfonated polymers and resins, which have applications in ion exchange and catalysis.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 4-(But-3-en-1-yl)benzene-1-sulfonyl chloride exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function or activity.
Comparison with Similar Compounds
Similar Compounds
4-(But-3-en-1-yl)benzene-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.
4-(But-3-en-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
4-(But-3-en-1-yl)benzene-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness
4-(But-3-en-1-yl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and industrial applications.
By understanding the properties, reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-but-3-enylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h2,5-8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRZZFWETWZDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-95-6 |
Source


|
| Record name | 4-(but-3-en-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2689856.png)



![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2689867.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)


![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2689874.png)


![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
